Imipenem and cilastatin sodium
Description
Historical Context of Carbapenem (B1253116) Development and Imipenem (B608078) Discovery
The journey to imipenem began with the discovery of naturally occurring carbapenems, a class of β-lactam antibiotics recognized for their exceptionally broad spectrum of activity. nih.gov
In 1976, scientists isolated thienamycin (B194209) from the fermentation broths of the soil bacterium Streptomyces cattleya. nih.govwikipedia.org Thienamycin exhibited remarkable potency against a wide array of Gram-positive and Gram-negative bacteria. nih.govoup.com However, its inherent chemical instability in aqueous solutions posed a significant hurdle to its clinical development. nih.govwikipedia.orgresearchgate.net This instability made it impractical for therapeutic use, necessitating the search for a more stable derivative. wikipedia.orgwikipedia.org
To address the stability issues of thienamycin, researchers developed a semi-synthetic derivative through a process called N-formimidoyl derivatization. nih.govgoogle.com This chemical modification resulted in the creation of imipenem, a more stable crystalline compound. nih.govmedchemexpress.com Imipenem not only retained the broad antibacterial spectrum of its parent compound but, in some cases, demonstrated superior antibacterial properties. nih.govoup.com This breakthrough, achieved in the mid-1970s, paved the way for the first clinically available carbapenem antibiotic, which was approved for medical use in 1985. nih.govwikipedia.orgmicrobenotes.com
Role of Cilastatin (B194054) in Enhancing Imipenem's Stability
Despite its improved chemical stability, early studies with imipenem revealed a new challenge: it was rapidly metabolized in the kidneys. wikipedia.orgoup.com This led to low urinary concentrations of the active drug, limiting its effectiveness for urinary tract infections. nih.gov The solution to this metabolic vulnerability was the co-administration of cilastatin sodium.
The rapid degradation of imipenem was traced to a specific enzyme located in the brush border of the renal tubules: dehydropeptidase-I (DHP-I). oup.comnih.govinfectiologyjournal.com Cilastatin was specifically designed as a competitive and reversible inhibitor of this enzyme. patsnap.commedsafe.govt.nz By binding to DHP-I, cilastatin blocks the enzyme's ability to hydrolyze imipenem, without possessing any antibacterial activity of its own. infectiologyjournal.compatsnap.com
The inhibition of DHP-I by cilastatin effectively prevents the enzymatic breakdown of imipenem in the kidneys. patsnap.comdroracle.ai When imipenem is administered alone, it is rapidly hydrolyzed by DHP-I, leading to inactive metabolites and reduced levels of the active antibiotic in the urine. droracle.aifrontiersin.org The co-administration of cilastatin protects imipenem from this degradation, ensuring that a higher concentration of the active drug remains in the system. patsnap.comeuropeanreview.org
By preventing renal metabolism, cilastatin significantly enhances the systemic persistence and bioavailability of imipenem. patsnap.comdroracle.ai This protective mechanism leads to higher plasma concentrations and a longer half-life of imipenem in the body. oup.comgeneesmiddeleninformatiebank.nl Consequently, urinary recovery of the active form of imipenem is dramatically increased. nih.gov For instance, when administered with cilastatin, the urinary recovery of imipenem can increase to approximately 70% of the dose. droracle.ai This ensures that therapeutically effective concentrations of the antibiotic reach the site of infection, particularly in the urinary tract. oup.comnih.gov
Research Findings on Imipenem and Cilastatin
| Parameter | Imipenem Alone | Imipenem with Cilastatin | Reference |
|---|---|---|---|
| Renal Metabolism | Rapidly degraded by dehydropeptidase-I | Metabolism inhibited | wikipedia.orgoup.com |
| Urinary Recovery (Active Drug) | Low | Significantly increased (approx. 70%) | nih.govdroracle.ai |
| Systemic Half-life | Shorter | Prolonged | oup.comgeneesmiddeleninformatiebank.nl |
| Plasma Concentration | Lower | Higher | geneesmiddeleninformatiebank.nl |
Structure
2D Structure
Properties
IUPAC Name |
sodium;(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylamino]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S.C12H18N4O4.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(17)9-8-4-7(15-3-2-14-5-13)10(12(19)20)16(8)11(9)18;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-6,8-9,15,17H,2-4H2,1H3,(H2,13,14)(H,19,20);/q;;+1/p-1/b12-6-;;/t10-,11-;6-,8-,9-;/m11./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYXKOGCKYEFON-LGGAYGRDSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)NCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)NCCN=CN)O.CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)O)N)/C(=O)[O-])C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N6NaO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Imipenem S Antibacterial Action
Inhibition of Bacterial Cell Wall Biosynthesis
The primary mechanism of imipenem's antibacterial action is the inhibition of bacterial cell wall biosynthesis. drugbank.commedicine.com The bacterial cell wall is a critical structure, composed primarily of peptidoglycan, that protects the bacterium from osmotic stress and maintains its shape. sigmaaldrich.comveterinaria.unsa.ba Peptidoglycan synthesis is a complex process involving several enzymatic steps. microbenotes.comnih.gov Imipenem (B608078), like other β-lactam antibiotics, specifically interferes with the final stage of this process: the transpeptidation step. medicine.combiomol.com This step involves the cross-linking of peptide chains attached to the peptidoglycan backbone, a reaction catalyzed by PBPs. veterinaria.unsa.banih.gov By inhibiting this cross-linking, imipenem weakens the structural integrity of the cell wall. sigmaaldrich.com As the bacterium continues to grow and divide, the compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death. medicine.combiomol.com This makes the action of imipenem bactericidal. nih.gov
Interaction with Penicillin-Binding Proteins (PBPs)
The molecular targets of imipenem are the penicillin-binding proteins (PBPs), which are membrane-bound enzymes essential for the synthesis and remodeling of the bacterial cell wall. wikipedia.orgnih.gov Imipenem's ability to covalently bind to and inactivate these proteins is the foundation of its antibacterial efficacy. medicine.comnih.gov
Imipenem exhibits a strong binding affinity for a wide range of PBPs across different bacterial species. nih.govnih.gov This broad PBP target profile contributes to its extensive spectrum of activity. Unlike some other β-lactams that may target only a single PBP, imipenem's promiscuous binding to multiple essential PBPs makes it a potent antibacterial agent. researchgate.net
In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, imipenem demonstrates a particularly high affinity for PBP-2, PBP-1a, and PBP-1b. drugbank.comnih.govnih.gov These specific PBPs are crucial for cell elongation and maintaining the rod-like shape of the bacteria. The strong inhibition of these particular proteins is a key factor in the morphological changes observed in bacteria exposed to imipenem. jst.go.jp Studies have consistently shown that PBP-2 is a primary target, with very high binding affinities reported. nih.govnih.govjst.go.jp Appreciable binding to other major PBPs, with the notable exception of PBP-3 (which is involved in septum formation), has also been observed. nih.gov
The binding affinity of imipenem for PBPs varies between different bacterial species. This differential affinity contributes to the varying susceptibility of different pathogens to the antibiotic. Research has compared imipenem's PBP binding profile to other carbapenems and across multiple bacterial strains. For example, in both E. coli and P. aeruginosa, carbapenems generally exhibit the strongest binding to PBP-2. nih.gov In contrast, the primary target in the Gram-positive bacterium Staphylococcus aureus is PBP 1. nih.gov
| Bacterial Species | Primary PBP Targets | Secondary PBP Targets | Low Affinity Target | Reference |
|---|---|---|---|---|
| Escherichia coli | PBP-2 | PBP-1a, PBP-1b, PBP-4 | PBP-3 | nih.govnih.govjst.go.jp |
| Pseudomonas aeruginosa | PBP-2 | PBP-1a, PBP-1b, PBP-4 | PBP-3 | nih.govnih.govjst.go.jpnih.gov |
| Staphylococcus aureus | PBP 1 | PBP 2, PBP 3 | - | nih.govresearchgate.net |
| Klebsiella pneumoniae | PBP-2, PBP-4 | PBP-1a/1b, PBP-3, PBP-5/6 | - | asm.org |
The inactivation of PBPs by imipenem is a result of molecular mimicry. nih.gov The core structure of β-lactam antibiotics, including imipenem, resembles the D-alanyl-D-alanine (D-Ala-D-Ala) terminal of the peptidoglycan precursor peptide chains. biomol.comresearchgate.net This structural similarity allows imipenem to fit into the active site of the PBP transpeptidase domain. nih.gov
Once in the active site, the highly reactive β-lactam ring of imipenem is attacked by a catalytic serine residue within the PBP. biomol.com This results in the formation of a stable, covalent acyl-enzyme complex. biomol.comresearchgate.net This acylation process effectively inactivates the enzyme, as the deacylation step is extremely slow. biomol.com By trapping the PBP in this inactive state, imipenem prevents the enzyme from performing its essential function of cross-linking the peptidoglycan, thereby halting cell wall synthesis. veterinaria.unsa.ba
The inhibition of multiple essential PBPs by imipenem leads to distinct and fatal morphological changes in susceptible bacteria. jst.go.jp The specific outcome depends on which PBPs are most strongly inhibited. Inhibition of PBP-2, a primary target of imipenem in Gram-negative rods, disrupts cell elongation and leads to the formation of spherical or ovoid cells. jst.go.jpnih.gov
As the synthesis of the cell wall is comprehensively arrested due to the inhibition of key PBPs like PBP-1a and PBP-1b, the cell is unable to maintain its protective peptidoglycan layer. nih.govbiorxiv.org This results in the formation of spheroplasts—osmotically fragile cells that have lost most of their rigid cell wall. biomol.combiorxiv.org In a typical environment, these spheroplasts are unable to withstand the high internal turgor pressure and subsequently rupture, a process known as cell lysis. medicine.comyoutube.comed.ac.uk This sequence of spheroplast formation followed by lysis is the ultimate cellular consequence of PBP inhibition by imipenem and the observable manifestation of its bactericidal activity. biomol.comyoutube.com
Molecular Mechanisms of Bacterial Resistance to Imipenem
Enzymatic Hydrolysis by β-Lactamases and Carbapenemases
The most prevalent mechanism of resistance to imipenem (B608078) is the production of β-lactamase enzymes with carbapenem-hydrolyzing capabilities, known as carbapenemases. asm.org These enzymes belong to several molecular classes and exhibit diverse substrate specificities and catalytic efficiencies.
β-lactamases are categorized into four molecular classes (A, B, C, and D) based on their amino acid sequences. mdpi.comnih.gov Carbapenemases are found in classes A, B, and D, with rare instances in class C. nih.govresearchgate.net
Class A Carbapenemases: These are serine-β-lactamases that utilize a serine residue in their active site for catalysis. droracle.ainih.gov This class includes both chromosomally and plasmid-encoded enzymes. nih.govnih.gov Notable examples are KPC (Klebsiella pneumoniae carbapenemase), GES (Guiana extended-spectrum), and SME (Serratia marcescens enzyme) types. nih.govoup.com
Class B Metallo-β-Lactamases (MBLs): Unlike the other classes, Class B enzymes are metalloenzymes that require zinc ions for their hydrolytic activity. droracle.ainih.gov They possess a broad substrate spectrum, hydrolyzing nearly all β-lactam antibiotics except for monobactams. droracle.ai Prominent MBLs include NDM (New Delhi metallo-β-lactamase), VIM (Verona integron-encoded metallo-β-lactamase), and IMP (imipenemase). droracle.aiasm.org
Class C β-Lactamases: Primarily cephalosporinases, some Class C enzymes, such as certain variants of AmpC, can exhibit weak carbapenemase activity, particularly when combined with other resistance mechanisms like porin loss. mdpi.comasm.org
Class D Carbapenemases (Oxacillinases or OXA-type): These are also serine-β-lactamases, but they are genetically distinct from Class A and C enzymes. droracle.ai The OXA-type carbapenemases, such as OXA-48 and its variants, are a significant and diverse group of enzymes that can hydrolyze carbapenems. asm.orgnih.gov
| Ambler Class | Catalytic Mechanism | Key Examples of Carbapenemases | Inhibition Profile |
|---|---|---|---|
| A | Serine-based | KPC, GES, IMI-1, SME | Inhibited by clavulanic acid and tazobactam |
| B | Zinc-dependent (Metallo-β-lactamase) | NDM, VIM, IMP | Inhibited by metal chelators (e.g., EDTA), not by clavulanic acid |
| C | Serine-based | Some AmpC variants (weak activity) | Resistant to most β-lactamase inhibitors |
| D | Serine-based | OXA-48 and variants | Poorly inhibited by clavulanic acid and tazobactam |
Different carbapenemase types exhibit varying levels of hydrolytic activity against imipenem.
KPC (Klebsiella pneumoniae carbapenemase): KPC enzymes, particularly KPC-2, are potent Class A carbapenemases that efficiently hydrolyze imipenem and other carbapenems. nih.govasm.org
GES (Guiana Extended-Spectrum): The GES family of Class A β-lactamases includes variants with varying carbapenemase activity. researchgate.net While GES-1 has poor activity against imipenem, other variants like GES-5 are considered true carbapenemases with significantly enhanced hydrolytic efficiency against imipenem. nih.govasm.org The substitution of a single amino acid at position 170 is crucial for this expanded activity. nih.gov
IMI-1 (Imipenem-hydrolyzing β-lactamase): IMI-1 is a Class A carbapenemase that, as its name suggests, is capable of hydrolyzing imipenem. oup.com
VIM (Verona integron-encoded metallo-β-lactamase): VIM enzymes are Class B MBLs that exhibit potent carbapenemase activity, including the efficient hydrolysis of imipenem. asm.orgmdpi.com
NDM (New Delhi metallo-β-lactamase): NDM-1 and its variants are also Class B MBLs with a broad substrate profile and high hydrolytic efficiency against imipenem and other carbapenems. asm.orgasm.org
| Carbapenemase | Ambler Class | Hydrolytic Activity against Imipenem |
|---|---|---|
| KPC | A | High |
| GES-5 | A | High |
| IMI-1 | A | Moderate to High |
| OXA-48 | D | Low to Moderate (preferential) |
| VIM | B | High |
| NDM | B | High |
The catalytic mechanisms of carbapenemases differ between the serine-based enzymes (Classes A, C, and D) and the zinc-dependent metallo-β-lactamases (Class B).
The active sites of carbapenemases are not rigid structures; their flexibility and conformational dynamics play a crucial role in substrate binding and catalysis. nih.govresearchgate.net For instance, in Class A enzymes like KPC-2, the precise positioning and conformational stability of active site loops, such as the Ω-loop and the loop spanning residues 214-220, are critical for efficient deacylation of carbapenems. nih.govbohrium.com Similarly, in Class D carbapenemases like OXA-24/40, active site plasticity allows the enzyme to accommodate and hydrolyze various carbapenems, including imipenem. nih.gov This flexibility enables the enzyme to adopt different conformations that influence the catalytic process. nih.gov
The unique structural features of imipenem, particularly its 6α-hydroxyethyl group, significantly influence its interaction with the active sites of carbapenemases and, consequently, the efficiency of its hydrolysis. nih.govsmu.edu In some Class A enzymes, the orientation of this side chain can affect the positioning of the deacylating water molecule. nih.govresearchgate.net For example, in GES enzymes, the rotation of the 6α-hydroxyethyl group can prevent steric clashes and allow for better coordination of the deacylating water molecule, leading to enhanced hydrolysis. nih.gov The flexibility of this group allows it to adopt different orientations within the active site, which can either facilitate or hinder the deacylation step. smu.edu In some non-carbapenemase Class A enzymes, this side chain can deactivate the hydrolytic water molecule, leading to slow deacylation and effective inhibition of the enzyme. nih.gov However, in true carbapenemases, the active site is structured to accommodate this group in a way that allows for efficient hydrolysis. nih.gov
Molecular Catalytic Mechanisms of Carbapenemase Activity
Decreased Outer Membrane Permeability
The outer membrane of Gram-negative bacteria serves as a formidable barrier to antibiotic entry. Resistance to imipenem frequently arises from modifications to this barrier, specifically through alterations in porin channels and the overexpression of efflux pumps.
Porins are protein channels that facilitate the diffusion of hydrophilic molecules, including imipenem, across the outer membrane. nih.gov Alterations or loss of these channels can significantly reduce the influx of imipenem, thereby conferring resistance.
Mutations in the genes encoding major outer membrane porins are a well-documented mechanism of imipenem resistance.
In Pseudomonas aeruginosa, the OprD porin is the primary channel for imipenem entry. researchgate.netbrieflands.com Loss or mutational inactivation of the oprD gene is a frequent cause of imipenem resistance. nih.govdovepress.comresearchgate.net Studies have shown that a high percentage of imipenem-resistant P. aeruginosa clinical isolates are negative for OprD porin production. researchgate.net Mutations can include frameshifts, premature stop codons, or alterations in the promoter region that decrease transcription. nih.govresearchgate.net
In Klebsiella pneumoniae, the major porins are OmpK35 and OmpK36, which are homologs of Escherichia coli's OmpF and OmpC, respectively. nih.gov The loss or reduced expression of these porins, due to mutations in the ompK35 and ompK36 genes, is associated with decreased susceptibility to imipenem. researchgate.netcu.edu.eg Research indicates that the loss of both OmpK35 and OmpK36 porins can lead to a marked increase in the minimal inhibitory concentration (MIC) of imipenem. cu.edu.eg
In Escherichia coli, mutations in the ompC and ompF genes can also contribute to imipenem resistance by altering porin structure and reducing drug permeability. nih.gov Specific point mutations within these porins can modify the channel's size or electrostatic properties, creating a barrier to imipenem translocation. nih.gov
Table 1: Impact of Specific Porin Gene Mutations on Imipenem Susceptibility
| Bacterial Species | Porin Gene | Consequence of Mutation/Loss | Impact on Imipenem |
|---|---|---|---|
| Pseudomonas aeruginosa | oprD | Loss or inactivation of OprD porin | Primary mechanism of resistance |
| Klebsiella pneumoniae | ompK35, ompK36 | Reduced or absent expression of porins | Decreased susceptibility, increased MIC |
While porin loss alone can decrease imipenem susceptibility, its combination with the production of β-lactamase enzymes often leads to clinically significant resistance. plos.org β-lactamases can hydrolyze and inactivate β-lactam antibiotics like imipenem. When porin channels are deficient, the reduced influx of imipenem into the periplasmic space allows the resident β-lactamases to more effectively neutralize the antibiotic before it reaches its target penicillin-binding proteins (PBPs). researchgate.netfigshare.com This synergistic effect means that even β-lactamases with weak carbapenemase activity can contribute to high levels of resistance when combined with porin loss. plos.org In Klebsiella pneumoniae, the combination of OmpK35/36 loss and the production of AmpC β-lactamases has been shown to markedly increase imipenem MICs. cu.edu.egnih.gov
Efflux pumps are membrane-spanning protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.gov Overexpression of these pumps is a key mechanism of resistance to many antimicrobial agents, including imipenem. nih.gov In Acinetobacter baumannii, the overexpression of efflux pumps from the Resistance-Nodulation-Cell Division (RND) superfamily, such as AdeABC and AdeIJK, plays a significant role in imipenem resistance. nih.govkarger.com Studies have demonstrated that the expression of genes like adeB, adeG, and adeJ can be significantly increased in imipenem-resistant mutants. nih.gov The use of an efflux pump inhibitor can lead to a substantial reduction in the MIC of imipenem in resistant strains, confirming the role of these pumps. nih.govkarger.com In P. aeruginosa, while efflux pumps like MexAB-OprM are known to contribute to resistance against other carbapenems, their role in imipenem resistance is considered less significant compared to OprD loss. researchgate.netoup.com However, some studies suggest a potential role for the upregulation of other efflux pump genes. dovepress.com
Table 2: Efflux Pumps Implicated in Imipenem Resistance
| Bacterial Species | Efflux Pump System | Consequence of Overexpression |
|---|---|---|
| Acinetobacter baumannii | AdeABC, AdeIJK, AdeG, AbeM | Active efflux of imipenem, increased MIC |
Porin Channel Alterations and Loss-of-Function Mutations
Target Modification and Mutational Analysis
The bactericidal action of imipenem results from its ability to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. patsnap.com Alterations in these target proteins can reduce the binding affinity of imipenem, leading to resistance.
Mutations in the genes encoding PBPs can lead to structural changes that impair the binding of imipenem. This mechanism of resistance is particularly important in Gram-positive bacteria but has also been observed in Gram-negative organisms. In Acinetobacter baumannii, imipenem resistance has been linked to a complex reorganization of PBPs, with a diminished labeling of most PBPs by penicillin, indicating altered binding sites. nih.gov Similarly, in Listeria monocytogenes, a decreased affinity of PBP 3 for imipenem was found to be responsible for reduced susceptibility. nih.gov In Streptococcus pneumoniae, resistance to β-lactam antibiotics is well-established to be caused by alterations in multiple PBPs, such as PBP1a, PBP2b, and PBP2x, arising from recombination events. oup.comoup.cometflin.com These altered PBPs exhibit a lower affinity for β-lactam antibiotics, requiring higher concentrations of the drug for inhibition. oup.com
Evolutionary Pathways for Acquisition of Imipenem Resistance
The development of bacterial resistance to imipenem, a potent carbapenem (B1253116) antibiotic, is a complex process that can occur through various evolutionary trajectories. These pathways are broadly categorized into two main mechanisms: vertical evolution, which involves the sequential accumulation of chromosomal mutations, and horizontal evolution, driven by the acquisition of mobile genetic elements. Often, these two pathways intersect, leading to high levels of resistance.
Vertical Evolution: A Stepwise Path to Resistance
Vertical evolution of imipenem resistance typically follows a stepwise trajectory, where an initial mutation provides a low level of resistance, paving the way for subsequent mutations that confer higher levels of resistance. This process is often driven by the selective pressure of antibiotic exposure.
A common initial event in the evolution of imipenem resistance, particularly in Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, is the alteration of outer membrane permeability. This is frequently achieved through mutations in genes encoding porin channels, which are the primary entry route for imipenem into the bacterial cell. nih.gov
In Pseudomonas aeruginosa, mutations leading to the inactivation or downregulation of the OprD porin are a major contributor to imipenem resistance. frontiersin.org
Similarly, in Klebsiella pneumoniae, loss-of-function mutations in the ompK36 gene, which codes for a key outer membrane porin, are associated with decreased susceptibility to carbapenems. medrxiv.org
Following this initial step, further mutations can accumulate, leading to a more robust resistance phenotype. These subsequent mutations may involve:
Overexpression of Efflux Pumps: Mutations in regulatory genes can lead to the increased production of efflux pumps, such as the MexAB-OprM system in P. aeruginosa, which actively transport antibiotics out of the cell. nih.gov
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs, the molecular targets of imipenem, can reduce the drug's binding affinity, thereby diminishing its efficacy. nih.gov
Upregulation of β-lactamases: Mutations can lead to the increased expression of endogenous β-lactamases, such as the AmpC cephalosporinase (B13388198). frontiersin.org
A clinical case of Enterobacter aerogenes infection illustrated this stepwise evolution, where exposure to antibiotics likely led to a series of mutations culminating in an imipenem-resistant isolate that lacked a major outer membrane protein and had derepressed cephalosporinase production. researchgate.netnih.gov
A study on Mycobacterium abscessus provided a clear example of a stepwise mutational pathway leading to extremely high levels of imipenem resistance. The evolution of resistance in serial isolates from a patient was correlated with specific genetic events and corresponding increases in the Minimum Inhibitory Concentration (MIC) of imipenem.
| Isolate Stage | Key Genetic Mutation(s) | Imipenem MIC (µg/mL) | Fold Increase in MIC from Previous Stage |
|---|---|---|---|
| Initial Isolate (2B1) | Baseline | 8 | - |
| Intermediate Isolate (2B5) | Mutation in porin gene mspA | 32 | 4 |
| Late Isolate (2B7) | Frameshift mutation in msp2 (glycopeptidolipid biosynthesis); SNP in ATP-dependent helicase hrpA | >256 | >8 |
| Final Outbreak Strain (2B11) | Persistence of previous mutations | >512 | >2 |
Horizontal Evolution: Rapid Acquisition of Resistance
Horizontal gene transfer (HGT) provides a rapid and powerful mechanism for bacteria to acquire imipenem resistance. longdom.orgresearchgate.netlakeforest.edu This process involves the transfer of genetic material between bacteria, often of different species, through mobile genetic elements such as plasmids and transposons. lakeforest.edu
The most significant contributors to horizontally acquired imipenem resistance are genes encoding carbapenemases. These enzymes can hydrolyze and inactivate imipenem and other carbapenems. Several classes of carbapenemases are of major clinical concern:
Class A Carbapenemases: The most notable is Klebsiella pneumoniae carbapenemase (KPC). nih.govresearchgate.netasm.org
Class B Metallo-β-lactamases (MBLs): These include New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP). nih.govoup.com
Class D Oxacillinases (OXA-type): Certain variants of these enzymes have carbapenem-hydrolyzing activity. oup.com
The acquisition of a carbapenemase gene can lead to a significant and immediate increase in imipenem resistance. Plasmids carrying these genes often also harbor genes conferring resistance to other classes of antibiotics, facilitating the emergence of multidrug-resistant organisms. nih.gov
Intersection of Vertical and Horizontal Pathways
The evolution of high-level imipenem resistance frequently involves a combination of both vertical and horizontal evolutionary pathways. A bacterium may first acquire a carbapenemase gene via HGT, providing a substantial level of resistance. Subsequently, chromosomal mutations, such as porin loss or efflux pump overexpression, can further enhance the resistance level. nih.gov For instance, the combination of a plasmid-mediated AmpC β-lactamase and the loss of an outer membrane protein has been associated with imipenem resistance in K. pneumoniae. nih.gov
This interplay between acquired genes and chromosomal mutations creates a highly adaptable and formidable challenge in treating infections caused by imipenem-resistant bacteria. The evolutionary trajectories can be diverse and are shaped by the specific bacterial species, the nature of the selective pressure, and the pool of available resistance genes in the environment. nih.govresearchgate.netasm.orgasm.org
The table below presents various KPC variants, which have evolved through amino acid substitutions, and their impact on imipenem susceptibility when expressed in E. coli. This illustrates how mutations in an acquired resistance gene can modulate the resistance profile.
| KPC Variant | Amino Acid Substitution(s) from KPC-2 | Imipenem MIC (µg/mL) |
|---|---|---|
| KPC-2 (Reference) | - | 16 |
| KPC-14 | P170S | 1 |
| KPC-28 | H274Y | 0.5 |
| KPC-31 | D179Y | 1 |
Data derived from a study cloning KPC variants into a common plasmid vector to assess their impact on β-lactam susceptibility. nih.govresearchgate.net
Chemical Structural Aspects and Research on Imipenem and Cilastatin
Imipenem (B608078) Synthesis Methodologies
Imipenem is a semisynthetic derivative of thienamycin (B194209), a naturally occurring carbapenem (B1253116) produced by the bacterium Streptomyces cattleya. medkoo.comoup.comnih.gov Thienamycin exhibits potent and broad-spectrum antibacterial activity but is inherently unstable in concentrated solutions and solid form, precluding its direct clinical development. oup.comnih.gov The synthesis of imipenem, a more stable N-formimidoyl derivative, represented a significant advancement, enabling its use as a therapeutic agent. oup.comgoogle.com Both semisynthetic and fully synthetic routes have been developed for its production.
The primary semisynthetic approach to imipenem involves the chemical modification of the thienamycin molecule. Thienamycin serves as the foundational precursor, but its instability presents significant challenges, often leading to low yields and poor product quality. google.com The key transformation is the introduction of an N-formimidoyl group at the amine function of the cysteamine (B1669678) side chain of thienamycin. oup.comgoogle.com This modification results in imipenem (N-formimidoyl thienamycin), a crystalline compound with markedly improved stability while retaining and, in some cases, enhancing the antibacterial properties of the parent compound. oup.comnih.gov
Processes have been developed to improve the efficiency of this conversion. For instance, U.S. Patent No. 4,374,772 describes a process for preparing imipenem from dilute aqueous solutions of thienamycin using benzylic formimidate reagents. google.com However, this method was noted to produce a dimeric bis-thienamycin formamidine (B1211174) byproduct. google.com The core of the semisynthetic route remains the derivatization of the natural product's primary amine to achieve a stable, clinically viable antibiotic.
Given the challenges associated with the fermentation and isolation of the unstable thienamycin, fully synthetic routes for imipenem production have been extensively developed and are used for its industrial synthesis. google.comgoogle.com The first industrial total synthesis was reported in 1981. google.com These multi-step processes avoid the direct use of thienamycin and instead construct the complex carbapenem core from simpler starting materials.
A common strategy disclosed in U.S. Patent No. 4,292,436 involves a bicyclic keto ester as a key intermediate. google.comgoogle.com The synthesis involves activating this keto ester and then reacting it with a protected N-formimidoyl-2-aminoethanethiol compound. google.com The final steps typically involve catalytic hydrogenation to remove protecting groups from the carboxyl and amine functionalities, yielding imipenem. google.comgoogle.com This approach, however, initially suffered from low yields. google.comgoogle.com
Table 1: Key Intermediates in Imipenem Synthesis
| Intermediate Class | Specific Example | Role in Synthesis |
| Bicyclic Keto Ester | p-nitrobenzyl (3R, 5R, 6S)-2-oxo-6-[(1R)-1-hydroxyethyl)]carbapenem-3-carboxylate | Core carbapenem structure precursor |
| Enol Phosphate (B84403) Derivative | Enol phosphate ester of the bicyclic keto ester | Activated intermediate for coupling |
| Side-Chain Precursor | Amine-protected N-formimidoyl-2-aminoethanethiol | Introduces the N-formimidoyl cysteamine side chain |
This table provides examples of the types of chemical intermediates commonly employed in the total synthesis of imipenem.
The biological activity of imipenem is highly dependent on its specific three-dimensional structure, which features several chiral centers. Therefore, controlling the stereochemistry during synthesis is critical. Asymmetric synthesis strategies are employed to produce the enantiomerically pure drug. nih.govresearchgate.net
The synthesis of the bicyclic keto ester intermediate must be conducted in a stereocontrolled manner to establish the correct relative and absolute stereochemistry of the carbapenem core. This often involves using chiral starting materials or employing asymmetric reactions, such as stereoselective reduction or alkylation steps, early in the synthetic sequence. The correct stereochemistry of the 6-[(1R)-1-hydroxyethyl] side chain is particularly crucial for its stability against β-lactamase enzymes. Research at Merck focused on developing practical, large-scale asymmetric syntheses to ensure the production of the correct stereoisomer. nih.govresearchgate.net These strategies are fundamental to the economic and therapeutic success of synthetic imipenem.
Cilastatin (B194054): Molecular Action and Structural Aspects of Dehydropeptidase-I Inhibition
Cilastatin is a chemical compound specifically designed to be co-administered with imipenem. drugbank.com It has no intrinsic antibacterial activity. youtube.comwikipedia.org Its sole purpose is to inhibit a specific human enzyme, thereby protecting imipenem from degradation and ensuring its therapeutic efficacy. wikipedia.orgdroracle.ai
Imipenem is extensively metabolized in the kidneys by a brush-border membrane enzyme called dehydropeptidase-I (DHP-I). nih.govdroracle.aifrontiersin.org This enzyme hydrolyzes the β-lactam ring of imipenem, inactivating the antibiotic and leading to low urinary concentrations of the active drug. nih.govresearchgate.net
Cilastatin was developed as a potent and specific inhibitor of DHP-I. nih.govdoccheck.com By blocking this enzyme, cilastatin prevents the renal metabolism of imipenem. youtube.comdroracle.ai This inhibition allows for higher concentrations of active imipenem to be maintained in the plasma and achieved in the urine. nih.govdroracle.ai The pharmacokinetic properties of cilastatin are well-matched with those of imipenem for co-administration. nih.gov Research has shown that cilastatin acts as a competitive and reversible inhibitor of DHP-I. frontiersin.org Studies on DHP-I from various sources have confirmed that the enzyme is responsible for both carbapenem hydrolysis and the conversion of leukotriene D4 to leukotriene E4, and that cilastatin effectively inhibits these activities. drugbank.com
Table 2: Characteristics of Cilastatin's Inhibition of Dehydropeptidase-I (DHP-I)
| Characteristic | Description |
| Target Enzyme | Dehydropeptidase-I (DHP-I) |
| Location | Brush border of renal proximal tubular cells |
| Effect on Imipenem | Prevents hydrolysis of the β-lactam ring |
| Mechanism of Inhibition | Competitive and Reversible |
| Specificity | Highly specific for DHP-I |
| Pharmacological Outcome | Increased plasma concentration and urinary recovery of active imipenem |
This table summarizes the key features of the interaction between cilastatin and the renal enzyme DHP-I.
Interestingly, the inhibitory activity of cilastatin is not limited to the human DHP-I enzyme. Research has revealed that cilastatin can also inhibit certain bacterial β-lactamases, the very enzymes responsible for antibiotic resistance to β-lactam agents. Specifically, cilastatin has been shown to inhibit CphA, a zinc-dependent metallo-β-lactamase (MBL) from the bacterium Aeromonas hydrophila. researchgate.net
This bacterial enzyme is highly active against carbapenems like imipenem. researchgate.net The finding that cilastatin inhibits CphA suggests a structural or active-site similarity between the mammalian DHP-I and this bacterial MBL, despite a lack of significant primary sequence similarity. researchgate.net Both are zinc-containing enzymes (zinc peptidases) capable of hydrolyzing imipenem. wikipedia.orgresearchgate.net This cross-reactivity is attributed to physicochemical similarities between the two enzymes. wikipedia.org While cilastatin is not used clinically as a β-lactamase inhibitor, this research highlights a fascinating molecular parallel between a mammalian drug-metabolizing enzyme and a bacterial resistance enzyme.
Advanced Research Methodologies and Computational Studies on Imipenem and Cilastatin
Computational Chemistry and Molecular Modeling
Computational approaches provide powerful tools to investigate the molecular intricacies of drug-target interactions, reaction mechanisms, and the impact of mutations leading to resistance.
Molecular Docking Simulations of Imipenem (B608078) with PBPs and β-Lactamases
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding affinity and interaction patterns of imipenem with its primary targets, Penicillin-Binding Proteins (PBPs), and the enzymes that confer resistance, β-lactamases.
Docking studies have revealed that imipenem establishes multiple hydrogen bonds and hydrophobic interactions within the active sites of both PBPs and β-lactamases. For instance, in Acinetobacter baumannii PBP1a, the carboxylic acid group of imipenem forms hydrogen bonds with the side-chain amino group of Lys669 and the hydroxyl group of Thr670, with bond distances of 2.5 Å and 2.9 Å, respectively. researchgate.net The binding free energy for this interaction has been calculated to be -7.68 kcal/mol. researchgate.net
Simulations with β-lactamases, such as the class A carbapenemase IMI-1, have shown that imipenem can adopt a productive pose, facilitating the nucleophilic attack by the active site Ser70, when docked into a "closed" conformation of the enzyme. diva-portal.org In another study involving the imipenem-hydrolyzing β-lactamase SME-1, molecular docking was employed to understand the binding mode of imipenem within the enzyme's active site. researchgate.net The binding energy of imipenem with class B1 metallo-β-lactamases has also been a subject of investigation, highlighting the role of zinc ions in the hydrolysis mechanism. nih.gov
Table 1: Molecular Docking Parameters of Imipenem with Bacterial Proteins
| Target Protein | Organism | Binding Free Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| PBP1a | Acinetobacter baumannii | -7.68 | Lys669, Thr670 |
| IMI-1 | Enterobacter cloacae | Not Specified | Ser70 (catalytic) |
| LdtMab2 | Mycobacterium abscessus | Not Specified | Not Specified |
Note: Binding energies can vary based on the specific docking software and parameters used.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Catalytic Pathway Analysis
To investigate the chemical reactions involved in the hydrolysis of imipenem by β-lactamases, a hybrid approach combining quantum mechanics (QM) and molecular mechanics (MM) is often employed. QM/MM simulations allow for a detailed analysis of the electronic rearrangements that occur during bond breaking and formation within the enzyme's active site, which is treated with a high level of QM theory, while the rest of the protein and solvent are described by the more computationally efficient MM force fields.
These simulations have been crucial in elucidating the deacylation step of imipenem hydrolysis, which is often the rate-limiting step. For the GES-5 carbapenemase, the kinetic rate of deacylation (k₃) has been measured at 0.45 s⁻¹, corresponding to a deacylation barrier of approximately 17.62 kcal/mol. researchgate.net QM/MM calculations have been used to model this deacylation reaction, providing insights into the energy barriers of the minimum energy pathways (MEPs). smu.edu
Studies on KPC-2, another class A carbapenemase, have used QM/MM simulations to determine the deacylation free energy barrier for imipenem. The calculated minimum deacylation barrier for the more active tautomer of imipenem (IPM-Δ2) was 15.25 kcal/mol, which is in close agreement with the experimentally derived barrier of 15.05 kcal/mol (from a deacylation rate of 56 s⁻¹). rsc.org Comparative QM/MM studies on a panel of class A β-lactamases with the carbapenem (B1253116) meropenem (B701) have shown that this method can accurately distinguish between enzymes that are inhibited by carbapenems (higher deacylation barriers, ~17-18 kcal/mol) and those that efficiently hydrolyze them (carbapenemases, with lower barriers, <13 kcal/mol). bris.ac.uknih.govacs.org These simulations have highlighted how factors like the orientation of the carbapenem's hydroxyethyl (B10761427) group and the architecture of the active site collectively determine the catalytic efficiency. nih.govacs.orgnih.gov
Table 2: Calculated Deacylation Energy Barriers for Imipenem in Carbapenemases
| Enzyme | Tautomer State | Calculated Barrier (kcal/mol) | Experimental Barrier (kcal/mol) |
|---|---|---|---|
| KPC-2 | IPM-Δ2 | 15.25 | 15.05 |
| GES-5 | Not Specified | Not Specified | 17.62 |
Structural Biology Techniques for Enzyme-Substrate Complexes
Structural biology provides a static yet detailed snapshot of the interactions between imipenem and its target enzymes at an atomic level.
High-Resolution X-ray Crystallography of Imipenem-Carbapenemase Complexes
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including protein-ligand complexes. High-resolution crystal structures of imipenem bound to various carbapenemases have provided invaluable insights into the structural basis of carbapenem hydrolysis and resistance.
The crystal structure of a class D carbapenemase from Klebsiella pneumoniae in complex with imipenem has been solved at a resolution of 2.10 Å (PDB ID: 7PSF). rcsb.orgnih.gov Additionally, the structure of the same enzyme complexed with hydrolyzed imipenem has been determined at a resolution of 1.53 Å (PDB ID: 8QNZ). pdbj.orgwwpdb.org These structures reveal the precise binding mode of imipenem in the active site and the conformational changes that occur upon hydrolysis.
Crystal structures of the class A carbapenemases GES-1 and GES-5 in complex with imipenem have also been elucidated. nih.gov A comparison of these structures revealed that a single amino acid substitution (Gly170Ser in GES-5) leads to better coordination of the deacylating water molecule, resulting in a 100-fold increase in catalytic efficiency for imipenem hydrolysis in GES-5 compared to GES-1. nih.gov In the GES-5 structure, the Ser170 residue moves approximately 1 Å closer to the active site Ser70, facilitating the hydrolysis reaction. nih.gov
Table 3: High-Resolution Crystal Structures of Imipenem-Carbapenemase Complexes
| Enzyme | Class | Organism | PDB ID | Resolution (Å) |
|---|---|---|---|---|
| Carbapenemase | D | Klebsiella pneumoniae | 7PSF | 2.10 |
| Carbapenemase (hydrolyzed) | D | Klebsiella pneumoniae | 8QNZ | 1.53 |
| GES-1 | A | Not Specified | Not Specified | Not Specified |
| GES-5 | A | Not Specified | Not Specified | Not Specified |
In Vitro and Pre-clinical Models for Resistance Studies
In vitro and pre-clinical models are essential for studying the development of resistance to imipenem and for evaluating strategies to overcome it. These models range from microbiological assays with clinical isolates to animal models of infection.
In vitro studies often involve determining the minimum inhibitory concentrations (MICs) of imipenem against a panel of bacterial isolates with different resistance mechanisms. For example, in carbapenem-resistant Pseudomonas aeruginosa, resistance to imipenem is often associated with the loss of the OprD porin, which is a primary channel for carbapenem entry into the bacterial cell. researchgate.net Strains with OprD loss can exhibit imipenem MICs of 32 mg/L or higher. researchgate.net
The evolution of resistance can be studied in vitro through multi-step selection assays. In KPC-producing Klebsiella pneumoniae, resistance to imipenem/relebactam (B560040) has been shown to develop through mutations in the OmpK36 porin and in the KPC enzyme itself. nih.gov However, the addition of the β-lactamase inhibitor relebactam can suppress the emergence of resistant mutants at lower concentrations compared to imipenem alone and slow down the development of resistance. asm.org For instance, the mutant prevention concentration of imipenem was found to be 8 mg/L, while for imipenem/relebactam it was 2-4 mg/L for ceftazidime/avibactam-resistant K. pneumoniae strains. asm.org
In P. aeruginosa, in vitro resistance development to imipenem is also linked to mutations in OprD and regulators of the AmpC β-lactamase. nih.gov The combination with relebactam was shown to reduce the development of imipenem resistance in both wild-type and mutator strains of P. aeruginosa. nih.gov
Pre-clinical animal models, such as mouse models of infection, are crucial for evaluating the efficacy of imipenem and for understanding the in vivo relevance of resistance mechanisms. nih.gov These models are used to establish pharmacokinetic and pharmacodynamic parameters and to test the effectiveness of new therapeutic strategies against multidrug-resistant strains. nih.gov While specific data from pre-clinical models focusing solely on imipenem and cilastatin (B194054) resistance evolution is extensive and varied, these models are fundamental in the broader context of antimicrobial development and resistance studies. idsociety.orgijpras.com
Investigating the Evolution of Resistance in Bacterial Strains
The emergence of bacterial resistance to carbapenems, including imipenem, is a significant global health concern. Advanced research methodologies, particularly genomic analysis, are crucial for understanding the dynamic evolution of resistance mechanisms within bacterial populations, even within a single patient during treatment.
A key mechanism for resistance is the production of carbapenemase enzymes, such as Klebsiella pneumoniae carbapenemase (KPC), which hydrolyze β-lactam antibiotics like imipenem. The genes encoding these enzymes, such as blaKPC, are often located on mobile genetic elements like transposons and plasmids, facilitating their transfer and amplification.
Recent studies have tracked the in vivo evolution of imipenem resistance in KPC-producing K. pneumoniae (KPC-Kp) strains isolated from individual patients. nih.gov In one such case, whole-genome sequencing (WGS) was employed to analyze a series of KPC-Kp isolates belonging to sequence type ST512. nih.gov The investigation revealed that under the pressure of antimicrobial therapy, the bacteria underwent significant genetic rearrangements. An imipenem/relebactam-resistant strain was found to have two copies of the Tn4401 transposon, which carries the blaKPC gene. nih.gov This duplication, located on both IncFII(K) and IncX3 plasmids, led to an increased blaKPC gene copy number and, consequently, heightened resistance. nih.gov
Furthermore, detailed analysis showed that the resistant KPC-Kp strain was composed of mixed subpopulations harboring different blaKPC alleles, specifically blaKPC-40 and blaKPC-53. nih.gov This highlights the high adaptability of the bacterial genome and the rapid development of mutations that can confer resistance to even novel antibiotic combinations. nih.gov Resistance mechanisms to carbapenems are varied and also include the upregulation of antimicrobial efflux pumps and the loss of porin channels, which restricts antibiotic entry into the bacterial cell. nih.gov
Table 1: Genetic Evolution of Imipenem Resistance in a KPC-Kp Isolate
| Characteristic | Initial Isolate | Ceftazidime/Avibactam-Resistant Isolate | Imipenem/Relebactam-Resistant Isolate |
| Sequence Type | ST512 | ST512 | ST512 |
| blaKPC Allele | Not specified | blaKPC-53 | Mixed: blaKPC-40 and blaKPC-53 |
| Tn4401 Location | IncFII(K) plasmid | IncX3 plasmid | IncFII(K) and IncX3 plasmids |
| blaKPC Copy Number | Normal | Normal | Increased |
PBP Target Profiling in Intact Bacterial Cell Systems
The bactericidal action of imipenem, like other β-lactam antibiotics, stems from its ability to bind to and inactivate penicillin-binding proteins (PBPs). These enzymes are essential for the synthesis and maintenance of the bacterial cell wall. researchgate.net Understanding how imipenem interacts with its PBP targets in live, intact bacterial cells is critical for elucidating its precise mechanism of action and the impact of resistance mechanisms.
Methodologies have been developed to profile PBP target occupancy in intact bacterial systems. In one such approach, live bacterial cultures, such as Pseudomonas aeruginosa, are exposed to the antibiotic. Subsequently, unbound PBPs are labeled with a fluorescent penicillin analogue, like Bocillin FL, allowing for quantification and analysis. nih.govasm.org
Studies using this methodology have shown that imipenem exhibits a broad and extensive binding profile in intact P. aeruginosa cells. nih.govasm.org It demonstrates the ability to inactivate a wide range of PBP targets. nih.gov Compared to other carbapenems like doripenem, imipenem shows particularly strong binding, achieving approximately 70% target attainment for all PBPs except PBP3 after a 30-minute exposure. nih.gov It has a very high affinity for PBP-2 and PBP-4 in both Escherichia coli and P. aeruginosa, with appreciable affinity for most other major PBPs. nih.gov However, higher concentrations of imipenem are needed to effectively bind to PBP-3 in these species. nih.gov The inhibition of different PBPs can lead to different cellular outcomes; for instance, inhibition of certain PBPs results in slow killing, while inhibition of others can cause rapid cell lysis and death. researchgate.net
The presence of resistance mechanisms significantly alters PBP target attainment. For example, the inactivation of the OprD porin channel in P. aeruginosa, which imipenem uses to enter the cell, leads to a notable reduction in its ability to bind to its PBP targets. nih.govasm.org
Table 2: Imipenem PBP Binding Affinity in E. coli and P. aeruginosa
| Penicillin-Binding Protein (PBP) | Binding Affinity/Inhibition |
| PBP-1A / PBP-1B | Appreciable affinity; inhibits transpeptidase activity. nih.gov |
| PBP-2 | Very high binding affinity; inhibits transpeptidase activity. nih.govnih.gov |
| PBP-3 | Low binding affinity; requires higher concentrations for binding. nih.govnih.gov |
| PBP-4 | Very high binding affinity; inhibits D-alanine carboxypeptidase activity. nih.govnih.gov |
| PBP-5/6 | Appreciable affinity; inhibits D-alanine carboxypeptidase activity. nih.govnih.gov |
Mechanistic Synergy Studies with Novel β-Lactamase Inhibitors and Imipenem
One of the primary strategies to overcome β-lactamase-mediated resistance is to combine a β-lactam antibiotic with a β-lactamase inhibitor. nih.gov Mechanistic studies investigating the synergy between imipenem and novel inhibitors are essential for developing effective therapies against multidrug-resistant Gram-negative bacteria. These studies often involve in vitro assays, such as chequerboard and time-kill assays, as well as in vivo infection models. nih.gov
Relebactam is a novel diazabicyclooctane β-lactamase inhibitor that protects imipenem from degradation by Ambler class A (like KPC) and class C (like AmpC) β-lactamases. nih.govfrontiersin.org The addition of relebactam restores or enhances imipenem's activity against many imipenem-resistant strains of Enterobacterales and P. aeruginosa. nih.govnih.gov While relebactam significantly improves imipenem's efficacy against bacteria producing serine β-lactamases, it is not active against class B metallo-β-lactamases (MBLs) or class D oxacillinases (OXAs). nih.gov
Another novel inhibitor, BLI-489 , has demonstrated synergistic effects when combined with imipenem against a diverse range of carbapenem-resistant Enterobacterales (CRE) that produce class A, B, and D carbapenemases. nih.gov Chequerboard assays have confirmed this synergy against resistant strains of K. pneumoniae, E. cloacae, and E. coli. nih.gov Time-kill assays further showed that the combination of BLI-489 and imipenem had a synergistic effect on strains carrying blaKPC-2, blaNDM-5, and blaOXA-23. nih.gov
Synergy has also been explored with other combinations. For instance, the combination of ceftazidime/avibactam with imipenem has resulted in a synergistic effect in K. pneumoniae isolates, including those resistant to ceftazidime/avibactam due to mutations in the blaKPC-3 gene. mdpi.com This combination can restore the efficacy of the carbapenem. mdpi.com
Table 3: Synergistic Activity of Imipenem with Novel β-Lactamase Inhibitors
| β-Lactamase Inhibitor | Target β-Lactamases | Synergistic Against |
| Relebactam | Class A (e.g., KPC), Class C (e.g., AmpC) nih.govfrontiersin.org | Imipenem-resistant Enterobacterales and P. aeruginosa expressing KPC or AmpC enzymes. nih.govnih.gov |
| BLI-489 | Class A, B, and D carbapenemases nih.gov | Carbapenem-resistant K. pneumoniae, E. cloacae, and E. coli producing KPC-2, NDM-5, and OXA-23. nih.gov |
| Avibactam (with Ceftazidime) | Class A (e.g., KPC), Class C, some Class D mdpi.com | Carbapenem-resistant K. pneumoniae isolates, including those with blaKPC-3 mutations. mdpi.com |
Rational Design Strategies for Overcoming Imipenem Resistance
Design of Novel β-Lactamase Inhibitors to Potentiate Imipenem (B608078) Activity
A primary strategy to overcome imipenem resistance is the co-administration of the antibiotic with a β-lactamase inhibitor. This approach protects imipenem from enzymatic degradation, restoring its ability to inhibit bacterial cell wall synthesis. The design of these inhibitors is tailored to the specific classes of carbapenemases produced by resistant bacteria.
Serine carbapenemases, which include Ambler Class A and D enzymes, utilize a serine residue in their active site for catalysis. nih.govnih.gov Class A enzymes, such as Klebsiella pneumoniae carbapenemase (KPC), and Class D enzymes, like the oxacillin-hydrolyzing (OXA) carbapenemases, are major contributors to imipenem resistance. nih.govfrontiersin.org
The development of novel non-β-lactam inhibitors has been a successful strategy against these enzymes. Relebactam (B560040), a diazabicyclooctane (DBO) inhibitor, is a prime example. It effectively inhibits Class A (including KPC) and Class C (AmpC) enzymes, thereby protecting imipenem from degradation. frontiersin.org The combination of imipenem/cilastatin (B194054) and relebactam has demonstrated effectiveness against a range of imipenem-resistant Gram-negative bacteria. frontiersin.org
Another inhibitor, MK-7655 (which is now known as relebactam), showed potent inhibition of Class A and Class C β-lactamases in preclinical studies. nih.gov In combination with imipenem, it significantly reduced the minimum inhibitory concentrations (MICs) for KPC-producing K. pneumoniae and Pseudomonas aeruginosa strains that exhibit resistance through OprD porin deletions and AmpC overexpression. nih.govresearchgate.net
Other DBOs, such as avibactam, also show inhibitory activity against Class A, C, and some Class D enzymes like OXA-48. frontiersin.org Boronic acid-based inhibitors, like vaborbactam, have high inhibitory potency against serine carbapenemases, particularly KPC enzymes. nih.gov These inhibitors form a reversible bond with the serine residue in the active site of the β-lactamase. frontiersin.org
Table 1: Examples of Serine Carbapenemase Inhibitors
| Inhibitor | Chemical Class | Target Carbapenemases | Mechanism of Action |
|---|---|---|---|
| Relebactam | Diazabicyclooctane (DBO) | Class A (KPC), Class C (AmpC) | Forms a stable, covalent adduct with the active site serine. frontiersin.org |
| Avibactam | Diazabicyclooctane (DBO) | Class A (KPC), Class C (AmpC), some Class D (OXA-48) | Covalent, reversible inhibition of the active site serine. frontiersin.org |
| Vaborbactam | Cyclic Boronic Acid | Class A (especially KPC), Class C | Forms a reversible bond with the active site serine. frontiersin.orgnih.gov |
Metallo-β-lactamases (MBLs) belong to Ambler Class B and represent a significant challenge as they utilize one or two zinc ions in their active site to hydrolyze β-lactams, including carbapenems. nih.govnih.govnih.gov Prominent MBLs include New Delhi Metallo-β-lactamase (NDM), Verona integron-encoded MBL (VIM), and imipenemase (IMP). nih.govidsociety.org Crucially, currently available serine β-lactamase inhibitors like clavulanic acid, tazobactam, and avibactam are ineffective against MBLs. nih.govnih.gov
The primary strategy for designing MBL inhibitors is centered on targeting the essential zinc ions in the active site. This is often achieved through molecules containing functional groups capable of zinc chelation, such as thiols, carboxylates, and nitrogen-containing heterocycles. nih.govacs.orgresearchgate.net
Several promising compounds are under investigation:
Thiol-based inhibitors : Compounds like captopril interfere with the catalytic mechanism by binding to the active site zinc ions. nih.gov Novel cephalosporin conjugates designed to deliver thiol-based inhibitors have shown potent and selective inhibition of IMP-type MBLs. acs.orgacs.org
Boronic acid derivatives : Cyclic boronate compounds such as taniborbactam (VNRX-5133) have demonstrated inhibitory activity against both serine-dependent β-lactamases and MBLs like NDM-1 and VIM-1. nih.gov
Zinc Chelators : Compounds like dipicolinic acid and aspergillomarasmin A inhibit MBLs by chelating the zinc ions necessary for their function. nih.gov
Despite these advances, there are currently no FDA-approved MBL inhibitors for clinical use, making infections caused by MBL-producing bacteria particularly difficult to treat. nih.gov
The ideal β-lactamase inhibitor would possess a broad spectrum of activity, inhibiting both serine- and metallo-carbapenemases. The development of such dual-class inhibitors is a key area of research aimed at providing a more universal solution to carbapenem (B1253116) resistance.
Taniborbactam, a cyclic boronate, is a leading example of a compound with dual-class inhibitory activity, showing effectiveness against both serine β-lactamases (Classes A and C) and metallo-β-lactamases (Class B). nih.gov Another compound in development, QPX7728, is a broad-spectrum inhibitor with activity against Class A, C, and D enzymes, as well as some Class B MBLs. nih.gov
Another approach to combatting resistant pathogens is the use of dual carbapenem combinations, such as meropenem (B701) plus ertapenem. This strategy has been suggested to be effective against carbapenemase-producing organisms, including those with MBLs. oup.com
Modern drug design techniques are being applied to discover and optimize novel β-lactamase inhibitors. Bioisosterism, the replacement of a functional group within a molecule with another group of similar physical or chemical properties, is a key strategy. patsnap.comresearchgate.net This approach can be used to enhance a molecule's potency, improve its pharmacokinetic profile, reduce toxicity, or overcome resistance mechanisms. patsnap.comnih.gov For example, replacing a carboxyl group with a tetrazole ring can alter acidity and lipophilicity while maintaining the ability to interact with a biological target. researchgate.netu-tokyo.ac.jp In the context of β-lactamase inhibitors, bioisosteric modifications can be used to fine-tune the inhibitor's binding to the enzyme's active site or to improve its stability. nih.gov
Fragment-based drug design (FBDD) is another powerful approach. It involves screening small, low-molecular-weight chemical fragments to identify those that bind weakly to the biological target. These fragments are then grown or linked together to create a more potent lead compound. FBDD can be used to explore the chemical space of the β-lactamase active site and identify novel scaffolds for inhibitor development.
Strategies for Modulating Bacterial Outer Membrane Permeability and Efflux Mechanisms
In Gram-negative bacteria, the outer membrane acts as a formidable barrier that antibiotics must cross to reach their intracellular targets. nih.govasm.org Resistance to imipenem can arise from a reduction in the influx of the drug, often due to the loss or modification of outer membrane proteins called porins, or from an increase in its efflux via multidrug resistance pumps. asm.orgnih.govmdpi.com
Strategies to overcome these mechanisms include:
Porin Modulation : Resistance in bacteria like Enterobacter aerogenes has been directly linked to a decrease in porin synthesis following imipenem therapy. nih.gov Research is focused on understanding the molecular basis of permeability through porin channels to inform the design of antibiotics that can more effectively utilize these entry points or bypass them entirely. mdpi.com
Efflux Pump Inhibition (EPIs) : Efflux pumps actively transport antibiotics out of the bacterial cell, preventing them from reaching a sufficient concentration to be effective. asm.org The development of EPIs that can be co-administered with imipenem is an attractive strategy. By blocking the efflux pump, an EPI would increase the intracellular concentration of imipenem, potentially restoring its activity against resistant strains.
These approaches aim to tip the balance of antibiotic accumulation within the bacterial cell, ensuring that a therapeutic concentration of imipenem can be reached and maintained at its target site. asm.org
Development of Imipenem Analogues with Enhanced Stability and PBP Affinity Profiles
Another rational design strategy involves modifying the imipenem molecule itself. The goals of this approach are to create analogues that are more stable against degradation by carbapenemases and that bind more effectively to their target, the penicillin-binding proteins (PBPs).
Imipenem was developed from thienamycin (B194209), a natural product with potent antibacterial activity but poor chemical stability. drugbank.com The creation of the N-formimidoyl derivative, imipenem, overcame this stability issue. However, imipenem is susceptible to hydrolysis by a renal enzyme, dehydropeptidase-I. This led to its co-formulation with cilastatin, a specific inhibitor of this enzyme, which prevents imipenem's metabolism. drugbank.com
Further development of imipenem analogues focuses on:
Enhanced Stability : Modifications to the β-lactam core or its side chains can be made to sterically hinder the approach of carbapenemases, thus increasing the molecule's stability against enzymatic hydrolysis. Encapsulating imipenem in polymeric nanoparticles is another strategy that has been shown to protect it from enzymatic degradation. researchgate.net
Improved PBP Affinity : Imipenem exerts its antibacterial effect by binding to and inactivating PBPs, which are essential for bacterial cell wall synthesis. nih.govnih.gov Imipenem shows very high binding affinity for PBP-2 and PBP-4 in E. coli and P. aeruginosa. nih.gov However, resistance can emerge through the production of low-affinity PBPs. nih.gov Designing imipenem analogues with an altered PBP affinity profile could overcome this resistance mechanism. This involves structural modifications that enhance binding to these altered PBPs, thereby restoring the inhibition of peptidoglycan synthesis.
By creating more robust and efficient versions of imipenem, this strategy aims to develop next-generation carbapenems that can effectively treat infections caused by highly resistant bacteria.
The development of bacterial resistance to imipenem is a multifaceted issue, primarily driven by enzymatic degradation, reduced cell wall permeability, and active efflux of the antibiotic. tums.ac.irnih.gov To counter these mechanisms, researchers are employing a variety of rational design strategies.
Modification of the Carbapenem Core Structure
One of the primary strategies to combat resistance involves the chemical modification of the carbapenem scaffold. These alterations aim to create derivatives that are less susceptible to the hydrolytic action of β-lactamase enzymes, particularly carbapenemases. A notable example of this approach is the development of meropenem, which exhibits increased stability against human dehydropeptidases compared to imipenem. nih.gov
Recent research has focused on modifications at various positions of the carbapenem structure. For instance, novel carbapenems with substitutions at the C5 position have been developed that show enhanced activity against drug-resistant strains of mycobacterial species, such as Mycobacterium tuberculosis and Mycobacterium abscessus. flintbox.com These narrow-spectrum carbapenems selectively target mycobacterial L, D-transpeptidases, which may result in fewer adverse effects on the patient's microbiome compared to broad-spectrum carbapenems. flintbox.com The ultimate challenge in this area is the design and synthesis of carbapenem derivatives that are resistant to metallo-β-lactamases. nih.gov
Development of Inhibitors against Resistance Mechanisms
A highly successful approach to overcoming imipenem resistance has been the development of inhibitors that target the bacterial resistance mechanisms themselves.
β-Lactamase Inhibitors: The co-administration of a β-lactamase inhibitor with a carbapenem can protect the antibiotic from enzymatic degradation. While older inhibitors like clavulanic acid are less effective against many carbapenemases, a new generation of non-β-lactam β-lactamase inhibitors has emerged. infectiologyjournal.comnih.gov These include avibactam, relebactam, and vaborbactam, which have been successfully combined with cephalosporins and carbapenems to restore their activity against many resistant Gram-negative bacteria. nih.gov For example, the combination of imipenem/cilastatin with relebactam has demonstrated efficacy against carbapenem-non-susceptible infections. frontiersin.org
Efflux Pump Inhibitors (EPIs): Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to reduced intracellular drug concentrations and resistance. nih.gov The development of EPIs is a promising strategy to restore the efficacy of existing antibiotics, including imipenem. researchgate.net Compounds such as carbonyl cyanide 3-chlorophenylhydrazone (CCCP) have been shown in vitro to reduce the minimum inhibitory concentrations (MICs) of imipenem in resistant Acinetobacter species, indicating the involvement of efflux pumps in resistance. tums.ac.irnih.gov Phenylalanine-arginine β-naphthylamide (PAβN) is another well-studied broad-spectrum EPI. nih.gov While several EPIs have been identified, none are currently approved for clinical use due to challenges related to toxicity and in vivo efficacy. mdpi.com
Combination Therapies
Combining imipenem with other antimicrobial agents can lead to synergistic effects, where the combined activity is greater than the sum of the individual activities. This approach can also help to prevent the emergence of resistance.
Studies have investigated the in vitro synergy of imipenem with various other antibiotics against resistant pathogens. For example, combinations of imipenem with ciprofloxacin and amikacin have shown synergistic activity against both imipenem-susceptible and, to a lesser extent, imipenem-resistant Pseudomonas aeruginosa. nih.govasm.org Similarly, the combination of imipenem with fosfomycin has demonstrated synergistic effects against carbapenem-resistant P. aeruginosa. semanticscholar.org A recent study also highlighted the potential of a ceftazidime-avibactam-imipenem combination against extensively drug-resistant P. aeruginosa that are non-metallo-β-lactamase producers. asm.org
| Combination | Pathogen | Observed Effect | Reference |
|---|---|---|---|
| Imipenem + Ciprofloxacin | Pseudomonas aeruginosa | Synergy observed in 36% of imipenem-susceptible strains and 10% of imipenem-resistant strains. | nih.govasm.org |
| Imipenem + Amikacin | Pseudomonas aeruginosa | Synergy observed in 45% of imipenem-susceptible strains and 10% of imipenem-resistant strains. The combination also showed a synergistic effect against multi-drug resistant P. aeruginosa in both in vitro and in vivo studies. | nih.govasm.orgmdpi.com |
| Imipenem + Fosfomycin | Carbapenem-resistant Pseudomonas aeruginosa | Significant synergy was observed against planktonic forms of the bacteria. | semanticscholar.org |
| Imipenem + Ceftazidime/Avibactam | Extensively drug-resistant Pseudomonas aeruginosa (non-MBL producing) | Synergistic antimicrobial activity was observed, leading to a significant reduction in MICs compared to ceftazidime/avibactam alone. | asm.org |
Future Directions in Antimicrobial Drug Discovery Related to Carbapenems
The escalating challenge of carbapenem resistance necessitates a forward-looking approach to antimicrobial drug discovery. Research is progressing on multiple fronts to develop new therapies that can effectively combat infections caused by carbapenem-resistant organisms.
Novel Carbapenem Analogs and Their Targets
The development of new carbapenem analogs with improved properties remains a key area of research. The goal is to design molecules that are not only potent against a broad spectrum of bacteria but also stable against the ever-evolving array of carbapenemases. As previously mentioned, C5-substituted carbapenems are being explored for their activity against mycobacteria. flintbox.com The future pipeline of antibiotics includes several new agents and combinations in various stages of development. unahealth.co.uk
Non-β-Lactam-Based Therapies
Recognizing the limitations of the β-lactam scaffold in the face of widespread β-lactamase production, significant efforts are being directed towards the discovery and development of non-β-lactam-based therapies. These novel agents often have different mechanisms of action, allowing them to bypass existing resistance mechanisms.
Cefiderocol: This is a siderophore cephalosporin that utilizes a "Trojan horse" mechanism to enter bacterial cells. mdpi.com It binds to iron and is actively transported into the periplasmic space via bacterial iron transport systems. Once inside, it inhibits cell wall synthesis by binding to penicillin-binding proteins. Cefiderocol has demonstrated effectiveness against a range of carbapenem-resistant bacteria, including P. aeruginosa and Acinetobacter baumannii. mdpi.com
Zosurabalpin: This is a novel class of antibiotic, a tethered macrocyclic peptide, that has shown promise against carbapenem-resistant Acinetobacter baumannii (CRAB). umn.edu Its mechanism of action involves the inhibition of the LptB2FGC complex, which is essential for the transport of lipopolysaccharide to the outer membrane of Gram-negative bacteria. umn.edu
Other novel agents in development or recently approved that show activity against carbapenem-resistant pathogens include eravacycline and plazomicin. nih.gov
| Therapeutic Agent | Class | Mechanism of Action | Target Pathogens | Reference |
|---|---|---|---|---|
| Cefiderocol | Siderophore Cephalosporin | Inhibits cell wall synthesis; enters bacteria via iron transport systems. | Carbapenem-resistant Enterobacterales, P. aeruginosa, A. baumannii | mdpi.commdpi.com |
| Zosurabalpin | Tethered Macrocyclic Peptide | Inhibits lipopolysaccharide transport to the outer membrane. | Carbapenem-resistant A. baumannii | umn.edu |
| Eravacycline | Fluorocycline | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | Carbapenem-resistant Enterobacterales | nih.gov |
| Plazomicin | Aminoglycoside | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | Carbapenem-resistant Enterobacterales | nih.gov |
Role of Computational Modeling and Machine Learning
The integration of computational modeling and machine learning into the drug discovery process is accelerating the identification and design of new antibiotics. These advanced computational tools can analyze vast datasets to predict the activity of molecules, identify novel drug targets, and optimize the properties of lead compounds. researchgate.net
Recent studies have demonstrated the power of these approaches. For example, a pioneering deep-learning model identified halicin, a compound with a novel mechanism of action, from a large library of molecules. mdpi.com Other research has utilized computational techniques to design new inhibitors of carbapenemases. mdpi.com These in silico methods allow for the rapid screening of virtual libraries of compounds, significantly reducing the time and cost associated with traditional drug discovery methods. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
